In Vitro Functional Potency: [Arg14,Lys15]Nociceptin vs. Native N/OFQ Across Four Tissue Preparations
In head-to-head comparisons across four native tissue preparations, [Arg14,Lys15]Nociceptin demonstrated significantly greater functional potency than the endogenous ligand nociceptin (NC) while maintaining similar maximal efficacy [1]. The potency increase was tissue-dependent, ranging from 5-fold in the mouse colon and guinea pig ileum to 17-fold in the mouse vas deferens [1]. In the rat vas deferens, the presence of peptidase inhibitors increased NC potency by 4-fold but did not significantly alter the potency of [Arg14,Lys15]Nociceptin, indicating the analog possesses inherent resistance to tissue peptidases in this preparation [1].
| Evidence Dimension | Functional potency (pEC50 or fold difference) |
|---|---|
| Target Compound Data | 17-fold higher potency (mouse vas deferens); 10-fold higher potency (rat vas deferens); ~5-fold higher potency (guinea pig ileum and mouse colon) |
| Comparator Or Baseline | Native nociceptin (NC; N/OFQ) |
| Quantified Difference | 5- to 17-fold increase in potency, tissue-dependent |
| Conditions | Isolated tissue bioassays: electrically stimulated mouse vas deferens, rat vas deferens, guinea pig ileum, and mouse colon; native OP4 receptors |
Why This Matters
This quantifies the compound's functional advantage over the endogenous ligand across multiple physiologically relevant tissue systems, informing experimental design and dose selection.
- [1] Rizzi D, Rizzi A, Bigoni R, Camarda V, Marzola G, Guerrini R, De Risi C, Regoli D, Calo' G. [Arg14,Lys15]Nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies. J Pharmacol Exp Ther. 2002 Jan;300(1):57-63. doi: 10.1124/jpet.300.1.57. PMID: 11752097. View Source
